tert-Nonanethiol

Catalog No.
S1895903
CAS No.
25360-10-5
M.F
C9H20S
M. Wt
160.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Nonanethiol

CAS Number

25360-10-5

Product Name

tert-Nonanethiol

IUPAC Name

2-methyloctane-2-thiol

Molecular Formula

C9H20S

Molecular Weight

160.32 g/mol

InChI

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3

InChI Key

MPBLPZLNKKGCGP-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)S

Canonical SMILES

CCCCCCC(C)(C)S

Origin and Significance:

  • Mercaptan odorant: Similar to other thiols, tert-nonanethiol's strong odor makes it a candidate as a mercaptan odorant, which are additives used to detect natural gas leaks as natural gas itself is odorless [3].
  • Intermediate in organic synthesis: The thiol group (-SH) in tert-nonanethiol can be used as a functional group in organic synthesis for further reactions to produce other desired molecules [2].

Molecular Structure Analysis

The molecular structure of tert-Nonanethiol consists of a nine-carbon chain (nonane) with a branched methyl group at the tertiary position (tert-) and a thiol group (-SH) attached at the end of the chain [1].

Here are some key features of its structure:

  • Branching: The presence of the methyl group at the tertiary position creates a branched structure compared to a linear nonane molecule. This branching can affect the packing and interactions of the molecule with other molecules.
  • Hydrophobic chain: The nonane chain is hydrophobic (water-fearing) due to its long chain of carbon and hydrogen atoms. This property influences the solubility and partitioning behavior of the molecule.
  • Polar thiol group: The thiol group (-SH) has a polar S-H bond, making it slightly soluble in water and able to participate in hydrogen bonding with other polar molecules.

Chemical Reactions Analysis

Synthesis:

tert-Nonanethiol can be synthesized through various methods, including:

  • Alkylation of thiols: Reacting a tert-alkyl halide with a thiolate salt (e.g., sodium sulfide) can produce tert-nonanethiol [2].

(Example) Equation:

tert-Cl + NaSH -> C9H19S + NaCl

(tert-butyl chloride + sodium hydrogen sulfide -> tert-nonanethiol + sodium chloride)

  • Hydrothiolation of alkenes: Reacting a tert-alkene with hydrogen sulfide (H2S) in the presence of a catalyst can yield tert-nonanethiol [2].

Decomposition:

Under high temperatures or in the presence of strong oxidizing agents, tert-nonanethiol can decompose to form various products, including hydrocarbons, sulfur oxides, and water [2]. The specific decomposition pathway depends on the reaction conditions.

Other Reactions:

The thiol group in tert-nonanethiol can undergo various reactions typical of thiols, such as:

  • Oxidation to disulfides: tert-Nonanethiol can be oxidized to form a disulfide bond with another thiol molecule [2].
  • Alkylation: The thiol group can react with alkylating agents to form thioethers [2].

Physical And Chemical Properties Analysis

Data on some physical and chemical properties of tert-nonanethiol is limited. Here's what we can find:

  • Physical State: Colorless liquid [1].
  • Odor: Strong, unpleasant odor [1].
  • Boiling Point: Estimated to be around 200-220 °C based on similar compounds [2].
  • Solubility: Slightly soluble in water due to the polar thiol group. More soluble in organic solvents like hexane and toluene due to the nonane chain [2].
  • Stability: Relatively stable under normal conditions. Decomposes at high temperatures or with strong oxidizing agents [2].

Data Citation:

  • PubChem. tert-Nonanethiol.

  • Sigma-Aldrich. tert-Nonyl mercaptan, mixture of isomers.

  • Hydrogen bonding: The thiol group can form hydrogen bonds with other polar molecules, potentially affecting protein function or enzyme activity.
  • Disulfide bond formation: The thiol group can form disulfide bonds with other cysteine residues in proteins, potentially

Self-assembled Monolayers (SAMs):

  • SAMs are ordered assemblies of molecules on a surface. They offer a way to tailor surface properties for various applications.
  • Researchers have investigated tert-nonanethiol's potential for forming SAMs on metal surfaces like gold. Studies have shown that tert-nonanethiol can form well-ordered SAMs on gold, potentially influencing properties like wettability and friction.

Organic Synthesis:

  • tert-Nonanethiol can be a useful building block for organic synthesis.
  • The thiol group can participate in various reactions, allowing researchers to create more complex molecules with desired functionalities. For example, a study explored the use of tert-nonanethiol in the synthesis of new types of liquid crystals [].

Physical Description

Liquid

XLogP3

4

UNII

168S427F21

GHS Hazard Statements

Aggregated GHS information provided by 520 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (92.12%): Flammable liquid and vapor [Warning Flammable liquids];
H400 (91.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

25360-10-5
55646-15-6

Wikipedia

Tert-nonanethiol

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
tert-Nonanethiol: ACTIVE

Dates

Modify: 2023-08-16

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